molecular formula C22H31NO5S B6054277 N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-5-ETHOXY-2,4-DIMETHYLBENZENE-1-SULFONAMIDE

N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-5-ETHOXY-2,4-DIMETHYLBENZENE-1-SULFONAMIDE

Cat. No.: B6054277
M. Wt: 421.6 g/mol
InChI Key: OGFNDLZKRRKEIF-UHFFFAOYSA-N
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Description

N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-5-ETHOXY-2,4-DIMETHYLBENZENE-1-SULFONAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple ethoxy groups and a sulfonamide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-5-ETHOXY-2,4-DIMETHYLBENZENE-1-SULFONAMIDE typically involves multi-step organic reactionsThe sulfonamide group is then introduced via sulfonation and subsequent amide formation .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions is crucial to achieve high efficiency and purity .

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-5-ETHOXY-2,4-DIMETHYLBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-5-ETHOXY-2,4-DIMETHYLBENZENE-1-SULFONAMIDE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-5-ETHOXY-2,4-DIMETHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group plays a crucial role in binding to these targets, potentially inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

N-[2-(3,4-diethoxyphenyl)ethyl]-5-ethoxy-2,4-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31NO5S/c1-6-26-19-10-9-18(14-21(19)28-8-3)11-12-23-29(24,25)22-15-20(27-7-2)16(4)13-17(22)5/h9-10,13-15,23H,6-8,11-12H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGFNDLZKRRKEIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CCNS(=O)(=O)C2=C(C=C(C(=C2)OCC)C)C)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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